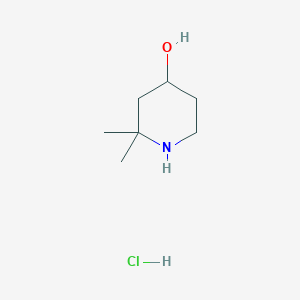

2,2-Dimethylpiperidin-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRBOZPWDRTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2-Dimethylpiperidin-4-ol hydrochloride physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids due to its favorable pharmacological and pharmacokinetic properties.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core physicochemical properties of this compound, the analytical methodologies for its characterization, and essential handling information.

As a substituted piperidine, this compound is a valuable building block in organic synthesis. It is particularly utilized as a key intermediate in the development of active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.[2] The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are critical attributes for handling and for use in various synthetic and biological applications.

Molecular Structure:

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development. They dictate storage conditions, solvent selection for reactions and analysis, and formulation strategies.

| Property | Data | Source |

| CAS Number | 1420671-18-6 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | [3] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from analogs[4] |

| Melting Point | Specific data not widely published. The free base (2,2-Dimethylpiperidin-4-ol) has a reported melting point of 78 °C.[5] The hydrochloride salt is expected to have a significantly higher melting point. | [5] |

| Solubility | As a hydrochloride salt, high solubility is expected in polar protic solvents such as water, methanol, and ethanol. | Inferred from chemical principles |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C in a dry, well-ventilated place.[5][6] | [5][6] |

Structural Elucidation and Purity Assessment

A multi-technique analytical approach is essential for unequivocally confirming the structure and assessing the purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's identity and integrity.

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.

-

Expertise & Experience: For this compound, ¹H NMR is used to map the proton environment, while ¹³C NMR confirms the carbon skeleton. The hydrochloride form means the amine is protonated, which can affect the chemical shifts of adjacent protons compared to the free base. Deuterated solvents like D₂O, CD₃OD, or DMSO-d₆ are typically used. In D₂O, the acidic OH and NH protons will exchange with deuterium and become invisible, simplifying the spectrum and confirming their presence.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in a clean NMR tube.

-

Instrument Setup: Load the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Expected signals include:

-

A sharp singlet in the ~1.0-1.5 ppm region, integrating to 6H, corresponding to the two equivalent methyl groups at the C2 position.

-

A series of multiplets between ~1.5-2.0 ppm and ~2.8-3.5 ppm for the six piperidine ring protons.

-

A multiplet around ~3.6-4.0 ppm for the proton on the carbon bearing the hydroxyl group (C4-H).

-

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Expected signals would correspond to the 5 distinct carbon environments in the molecule (2 methyls, 4 ring carbons).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peaks).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups.

-

Expertise & Experience: The key insight from an IR spectrum is the confirmation of the hydroxyl (-OH) and the secondary ammonium (-NH₂⁺-) groups. The N-H stretch in the hydrochloride salt will appear as a broad band, often superimposed on the C-H stretching region, which is distinct from the sharper N-H stretch of a free amine.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Characteristic absorption bands to look for include:

-

~3200-3500 cm⁻¹: Broad peak, O-H stretch.

-

~2700-3000 cm⁻¹: Broad, strong bands, N-H stretch of the ammonium salt.

-

~2850-2960 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1000-1100 cm⁻¹: C-O stretch.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.

-

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile salt. The analysis will be performed in positive ion mode. The instrument will detect the protonated free base, [M+H]⁺, where 'M' is the mass of the neutral 2,2-Dimethylpiperidin-4-ol (C₇H₁₅NO, MW = 129.20). The expected m/z value would be approximately 130.12.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the peak corresponding to the protonated molecule [C₇H₁₅NO + H]⁺ at m/z ≈ 130.12.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of a crystalline solid's purity.

-

Trustworthiness: A sharp melting range (typically < 2 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range. While a traditional melting point apparatus can be used, Differential Scanning Calorimetry (DSC) provides a more quantitative and reproducible measurement of the melting endotherm.

Caption: Workflow for melting point analysis by DSC.

Experimental Protocol (DSC):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Crimp a lid onto the pan to seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point.

Synthesis Context

Understanding the synthesis of this compound provides context for potential impurities and the rationale for its salt form. A common synthetic route involves the reduction of the corresponding ketone, 2,2-dimethylpiperidin-4-one, followed by salt formation. The final step of purification often involves treatment with hydrochloric acid, which protonates the basic piperidine nitrogen, yielding the stable, crystalline hydrochloride salt.[4][7]

Caption: Plausible synthetic pathway.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from safety data sheets of analogous piperidine derivatives.[8][9]

-

Hazard Statements: Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical.[9]

-

Handling:

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

Conclusion

This compound is a key synthetic intermediate with well-defined structural features. Its characterization relies on a suite of standard analytical techniques, including NMR for structural confirmation, IR for functional group identification, and MS for molecular weight verification. Thermal analysis by DSC provides a reliable measure of its melting point and purity. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides the foundational technical knowledge required for its effective and safe use in research and pharmaceutical development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 3. 2,2-DIMETHYLPIPERIDIN-4-OL HCL [allbiopharm.com]

- 4. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-ol Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,2-Dimethylpiperidin-4-ol hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a multitude of biological targets. The specific substitution pattern on the piperidine ring is crucial in defining the molecule's pharmacological profile. This compound, with its gem-dimethyl substitution at the 2-position and a hydroxyl group at the 4-position, offers a unique structural motif that has found significant utility in the development of novel therapeutics.

This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its synthesis and application in the pharmaceutical industry, particularly in the development of agents targeting neurological disorders.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring with two methyl groups on the carbon atom adjacent to the nitrogen, and a hydroxyl group on the carbon at the 4-position. The hydrochloride salt form results from the protonation of the basic nitrogen atom of the piperidine ring by hydrochloric acid.

Molecular Formula: C₇H₁₆ClNO[4]

Molecular Weight: 165.66 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its application in synthesis and formulation.

| Property | Value | Source |

| Melting Point | 78°C (for the free base) | --INVALID-LINK--[5] |

| Boiling Point | 66°C at 0.2 Torr (for the free base) | --INVALID-LINK--[5] |

| Solubility | Information not widely available, but expected to be soluble in water and polar protic solvents. | |

| pKa | Not explicitly found, but the piperidine nitrogen is basic and will be protonated at physiological pH. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,2-Dimethylpiperidin-4-one. The synthesis of piperidin-4-ones is a well-established area of organic chemistry, often involving multicomponent reactions like the Mannich condensation.[1][6]

Synthesis Pathway Overview:

Caption: General synthetic pathway for this compound.

Step 1: Synthesis of 2,2-Dimethylpiperidin-4-one

The precursor, 2,2-Dimethylpiperidin-4-one, can be synthesized via various methods. One common approach is a variation of the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine. For asymmetrically substituted piperidones, more advanced synthetic strategies may be required.[7] The hydrochloride salt of this ketone is also commercially available and serves as a key intermediate in organic synthesis.[3]

Step 2: Reduction of 2,2-Dimethylpiperidin-4-one to 2,2-Dimethylpiperidin-4-ol

The reduction of the ketone functionality in 2,2-Dimethylpiperidin-4-one to the corresponding alcohol is a critical step. Catalytic hydrogenation is a preferred industrial method due to its efficiency and atom economy.[8]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on methods for similar piperidones.[8][9]

-

Catalyst Selection: A variety of catalysts can be employed for the hydrogenation of the ketone. Common choices include platinum group metal catalysts such as Platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C).[9][10] Raney Nickel is another effective and cost-efficient option.[8] The choice of catalyst can influence the reaction rate and selectivity.

-

Reaction Setup:

-

In a high-pressure reactor (autoclave), charge 2,2-Dimethylpiperidin-4-one (or its hydrochloride salt, in which case a base may be needed to liberate the free amine for certain catalysts).

-

Add a suitable solvent, such as methanol, ethanol, or glacial acetic acid. The choice of solvent can be critical; for instance, hydrogenation of pyridines with PtO₂ often proceeds well in glacial acetic acid.[9]

-

Add the catalyst (typically 0.5-5 mol%).

-

-

Hydrogenation:

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[9]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,2-Dimethylpiperidin-4-ol.

-

The crude product can be purified by crystallization or chromatography if necessary.

-

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 2,2-Dimethylpiperidin-4-ol, to its hydrochloride salt. This is often done to improve the compound's stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2,2-Dimethylpiperidin-4-ol in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring. A white precipitate of this compound will form.

-

Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product. A similar procedure is used for the synthesis of other piperidine hydrochlorides.[11][12]

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups (a singlet), the protons on the piperidine ring, and the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the stereochemistry of the hydroxyl group (axial vs. equatorial).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two equivalent methyl carbons, the four unique carbons of the piperidine ring, and the carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A broad band in the 2400-2800 cm⁻¹ region is characteristic of the N⁺-H stretch of the ammonium salt.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (C₇H₁₅NO) upon volatilization and ionization.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[3] Its utility stems from the ability to further functionalize the hydroxyl group and the secondary amine (after deprotonation).

-

Neurological Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). The structural framework of this compound is utilized to create compounds for the treatment of various neurological disorders.[3]

-

Antimycobacterial Agents: Derivatives of 2,2-Dimethylpiperidin-4-ol have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a key intermediate in the development of new anti-TB drugs.[5]

-

Agrochemicals: The compound also finds application in the synthesis of agrochemicals, such as pesticides and herbicides.[3]

The gem-dimethyl group at the 2-position can provide steric hindrance that may influence the molecule's binding to its biological target and can also block metabolic pathways, potentially improving the pharmacokinetic profile of the final drug candidate.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important heterocyclic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, combined with its accessibility through established synthetic routes, make it a valuable tool for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in the discovery and development of new chemical entities.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 4. 2,2-DIMETHYLPIPERIDIN-4-OL HCL [allbiopharm.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 11. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]

- 12. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. (2R,4R)-2-Methylpiperidin-4-ol hydrochloride(1523541-77-6) 1H NMR spectrum [chemicalbook.com]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-ol hydrochloride (CAS Number 937681-12-4 for the free base), a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and pharmacological significance of this versatile piperidine derivative. The insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone of pharmaceutical development, present in a vast array of approved drugs and clinical candidates.[1] Its saturated heterocyclic structure offers a three-dimensional framework that can effectively probe the binding pockets of biological targets. The specific substitution pattern of 2,2-Dimethylpiperidin-4-ol, featuring gem-dimethyl groups at the 2-position and a hydroxyl group at the 4-position, imparts unique conformational properties and provides a handle for further chemical elaboration. This makes it a valuable intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, including neurological disorders and infectious diseases.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 937681-12-4 (for free base) | [2][4] |

| Molecular Formula | C₇H₁₆ClNO | [5] |

| Molecular Weight | 165.66 g/mol | [5] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 78°C (for free base, in ethanol/water) | [2] |

| Boiling Point | 66°C at 0.2 Torr (for free base) | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

Note on CAS Number: While the CAS number for the free base, 2,2-Dimethylpiperidin-4-ol, is well-established as 937681-12-4, the CAS number for the hydrochloride salt can vary across commercial suppliers. Researchers should verify the CAS number with their specific supplier.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding piperidone, followed by salt formation. The following protocol is a representative example based on established chemical transformations for similar structures.[6]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 2,2-Dimethylpiperidin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Causality: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-Dimethylpiperidin-4-ol as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2,2-Dimethylpiperidin-4-ol in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete. Causality: The use of an anhydrous HCl source is crucial to prevent the introduction of water, which can affect the crystallinity and purity of the final product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to afford this compound. The purity of the final product should be assessed by the analytical methods described below.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound for use in research and development.

Analytical Workflow

Caption: Analytical workflow for the characterization of 2,2-Dimethylpiperidin-4-ol HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (400 MHz, D₂O) - Expected Chemical Shifts (δ, ppm):

-

~3.5-3.8 (m, 1H): Proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

~3.0-3.4 (m, 2H): Axial and equatorial protons on the carbon adjacent to the nitrogen (C6-H).

-

~1.8-2.2 (m, 2H): Axial and equatorial protons on the carbon adjacent to the CH-OH group (C3-H).

-

~1.5-1.8 (m, 2H): Axial and equatorial protons on the carbon adjacent to the nitrogen (C5-H).

-

~1.2-1.4 (s, 6H): Protons of the two methyl groups at the C2 position.

¹³C NMR (100 MHz, D₂O) - Expected Chemical Shifts (δ, ppm):

-

~65-70: Carbon bearing the hydroxyl group (C4).

-

~50-55: Carbon with the gem-dimethyl groups (C2).

-

~45-50: Carbon adjacent to the nitrogen (C6).

-

~35-40: Carbon at C3.

-

~30-35: Carbon at C5.

-

~20-25: Carbons of the methyl groups.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: The acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape on a C18 column.

-

Gradient Program: A typical gradient would be 5% to 95% Solvent B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or ideally, mass spectrometry for definitive identification.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of the free base form of the compound.

Experimental Protocol: GC-MS of the Free Base

-

Sample Preparation: Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic extract and, if necessary, derivatize with a silylating agent to improve volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient from approximately 100°C to 250°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Expected fragmentation would involve the loss of a methyl group and cleavage of the piperidine ring.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds.

Antimycobacterial Agents

One notable application is in the development of novel antimycobacterial agents. The piperidine scaffold can be elaborated to create compounds with potent activity against Mycobacterium tuberculosis. For instance, it is a key intermediate in the synthesis of certain diphenylpyraline derivatives that have demonstrated significant antimycobacterial properties.[2] The gem-dimethyl group can influence the conformational rigidity and metabolic stability of the final drug molecule, potentially leading to improved pharmacokinetic profiles.

Agents for Neurological Disorders

The 2,2-dimethylpiperidine moiety is also incorporated into molecules targeting the central nervous system (CNS). Its structural features can be fine-tuned to optimize interactions with specific receptors or enzymes implicated in neurological diseases. While specific drug candidates derived from this compound are often proprietary, the broader class of substituted piperidines is well-represented in drugs for conditions such as schizophrenia, pain, and depression.[1][3]

Logical Relationship in Drug Development

Caption: Role of 2,2-Dimethylpiperidin-4-ol HCl in a drug development cascade.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Toxicology: While specific toxicological data for this compound is limited, piperidine derivatives can be irritating to the skin, eyes, and respiratory tract. Some may have effects on the central nervous system.[8] A thorough risk assessment should be conducted before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential. Its unique structural features and synthetic accessibility make it an attractive starting point for drug discovery programs targeting a diverse range of diseases. A comprehensive understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the laboratory. As the demand for innovative therapeutics continues to grow, the importance of such well-defined chemical intermediates will undoubtedly increase.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 937681-12-4,2,2-DiMethylpiperidin-4-ol | lookchem [lookchem.com]

- 3. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 4. 937681-12-4 Cas No. | 2,2-Dimethylpiperidin-4-ol | Matrix Scientific [matrixscientific.com]

- 5. 2,2-dimethyl piperidin-4-ol hydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. capotchem.cn [capotchem.cn]

- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpiperidin-4-ol Hydrochloride

This guide provides a comprehensive, technically detailed overview for the multi-step synthesis of 2,2-Dimethylpiperidin-4-ol hydrochloride, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The narrative emphasizes the strategic rationale behind procedural choices, potential stereochemical outcomes, and robust, field-proven protocols suitable for a professional research environment.

Strategic Overview: A Four-Stage Synthetic Pathway

The synthesis of the target compound is logically approached in four distinct stages, beginning with the construction of a protected heterocyclic core, followed by deprotection, stereoselective reduction, and final salt formation. This strategy allows for purification at key intermediate stages and provides control over the final molecular architecture.

Figure 1: Overall four-stage synthetic workflow.

PART 1: Synthesis of the Key Intermediate: 2,2-Dimethylpiperidin-4-one

The initial and most critical phase is the construction of the 2,2-dimethyl-4-piperidone ring system. A direct synthesis from simple acyclic precursors is challenging. Therefore, a robust and widely documented approach for related piperidones is adapted: the synthesis of an N-benzyl protected intermediate followed by a deprotection step.[2][3] The benzyl group serves as a stable, non-reactive handle during ring formation and can be cleanly removed later in the sequence.

The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester.[4] This method is highly effective for forming five- and six-membered rings.[5] The overall process involves a tandem Michael addition-Dieckmann cyclization-decarboxylation sequence.

Proposed Protocol 1: Synthesis of N-Benzyl-2,2-dimethylpiperidin-4-one

This protocol is an adaptation of the established synthesis for N-benzyl-4-piperidone.[6] The key modification is the use of methyl methacrylate instead of methyl acrylate to introduce the gem-dimethyl group at the C2 position.

-

Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine (1.0 eq.) in methanol. To this solution, add methyl methacrylate (2.2 eq.) dropwise at room temperature. The reaction is exothermic. After the addition is complete, stir the mixture at reflux for 12-18 hours to ensure the completion of the double Michael addition, forming the intermediate diester, dimethyl 3,3'-(benzylazanediyl)bis(2-methylpropanoate).

-

Dieckmann Condensation: To a suspension of sodium methoxide (2.5 eq.) in anhydrous toluene, add the crude diester from the previous step. Heat the mixture to reflux with vigorous stirring for 4-6 hours. This promotes the intramolecular cyclization to form a β-keto ester intermediate.

-

Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and carefully quench with 6 M hydrochloric acid. Heat the biphasic mixture to reflux for 4-8 hours. This acidic workup hydrolyzes the β-keto ester and induces decarboxylation to yield the desired N-benzyl-2,2-dimethylpiperidin-4-one.

-

Workup and Purification: After cooling, basify the aqueous layer with a saturated sodium hydroxide solution to a pH > 12. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a preferred method for N-debenzylation as it avoids the use of high-pressure hydrogen gas and specialized equipment.[1] Ammonium formate serves as a convenient in-situ source of hydrogen.[7]

-

Reaction Setup: To a solution of N-benzyl-2,2-dimethylpiperidin-4-one (1.0 eq.) in methanol, add ammonium formate (4-5 eq.).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the starting material). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Reaction: Heat the suspension to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the product and ammonium formate byproducts. Redissolve the residue in a minimal amount of water, basify with solid potassium carbonate, and extract thoroughly with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 2,2-dimethylpiperidin-4-one as a crude solid or oil, which can often be used in the next step without further purification.

| Stage | Key Reagents | Typical Conditions | Purpose |

| Ring Formation | Benzylamine, Methyl Methacrylate, NaOMe, HCl | Reflux in Toluene/Methanol | Constructs the N-benzyl protected piperidone core via Michael addition and Dieckmann condensation.[4][6] |

| Deprotection | 10% Pd/C, Ammonium Formate | Reflux in Methanol | Removes the N-benzyl protecting group to yield the secondary amine.[1][7] |

PART 2: Stereoselective Reduction to 2,2-Dimethylpiperidin-4-ol

The reduction of the ketone at the C4 position to a secondary alcohol is a critical transformation that introduces a new stereocenter. The use of sodium borohydride (NaBH₄) is a mild, reliable, and highly effective method for this purpose.[8]

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl carbon. The piperidone ring exists in a chair conformation. The gem-dimethyl group at the C2 position creates significant steric hindrance. Hydride attack will preferentially occur from the less hindered face, leading to a mixture of cis and trans diastereomers.

-

Axial Attack: Hydride attacks from the axial face, leading to the formation of the equatorial alcohol (trans isomer relative to the axial C2-methyl group).

-

Equatorial Attack: Hydride attacks from the more hindered equatorial face, leading to the axial alcohol (cis isomer).

Generally, axial attack is favored in unhindered cyclohexanones, leading to the equatorial alcohol as the major product. The steric bulk of the C2 gem-dimethyl group is expected to further favor this pathway, resulting in a higher proportion of the trans alcohol.

Figure 2: Stereochemical pathways of the borohydride reduction.

Protocol 3: Sodium Borohydride Reduction

-

Dissolution: Dissolve 2,2-dimethylpiperidin-4-one (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic. Concentrate the solution under reduced pressure to remove most of the methanol.

-

Isolation: Basify the remaining aqueous solution with 2 M sodium hydroxide to pH > 12. Extract the product into dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield a mixture of cis- and trans-2,2-dimethylpiperidin-4-ol, typically as a white solid.

The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy. The proton at C4 (the CH-OH group) will have different chemical shifts and coupling constants depending on its axial or equatorial position, allowing for integration and quantification of the diastereomeric ratio.[9][10]

PART 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base (the piperidinol) into its hydrochloride salt, which is typically a more stable, crystalline, and easily handled solid.

Protocol 4: Hydrochloride Salt Formation

-

Dissolution: Dissolve the mixture of cis/trans-2,2-dimethylpiperidin-4-ol (1.0 eq.) in anhydrous diethyl ether or ethyl acetate. A minimal amount of methanol can be added if solubility is an issue.

-

Precipitation: While stirring, add a 2 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes at room temperature.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under vacuum to yield this compound. The final product will be a mixture of cis and trans diastereomers. If separation is required, it may be achievable through fractional crystallization or preparative chromatography of the free base prior to salt formation.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton, the presence of key functional groups, and to determine the diastereomeric ratio of the final alcohol. The chemical shift and coupling constants of the C4-proton are diagnostic for the cis (axial OH) and trans (equatorial OH) isomers.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To monitor the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the alcohol hydroxyl stretch (~3300 cm⁻¹, broad) during the reduction step.

Conclusion

This guide outlines a robust and logical synthetic route to this compound. The strategy relies on the well-established Dieckmann condensation for core ring formation via an N-benzyl protected intermediate, followed by efficient deprotection, a stereoselective ketone reduction, and final salt formation. The provided protocols, grounded in established chemical principles, offer a reliable framework for researchers to produce this valuable heterocyclic building block. Careful execution and in-process analytical monitoring are key to achieving high yields and purity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylpiperidin-4-ol hydrochloride molecular weight

An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-ol Hydrochloride: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1420671-18-6), a valuable heterocyclic building block in modern medicinal chemistry. The primary focus of this document is the elucidation of its molecular weight and core physicochemical properties. Furthermore, this guide details a robust, field-proven protocol for its synthesis via the reduction of the corresponding ketone, outlines a self-validating analytical workflow for structural confirmation and purity assessment, and discusses its applications in drug discovery. This paper is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in the design of novel therapeutic agents.

Introduction to the 2,2-Dimethylpiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure allows for a defined three-dimensional conformation, which is crucial for precise interactions with biological targets such as enzymes and receptors.[1][3] The introduction of substituents, such as the gem-dimethyl group at the C2 position in 2,2-Dimethylpiperidin-4-ol, imparts specific steric and electronic properties. This particular substitution can influence the compound's pKa, lipophilicity, and metabolic stability, making it a desirable fragment for drug design.[4] This guide focuses specifically on the hydrochloride salt of the 4-hydroxy derivative, a stable, crystalline solid that serves as a key intermediate in the synthesis of more complex molecules.[5]

Physicochemical Properties and Molecular Weight Determination

Accurate knowledge of a compound's physicochemical properties is fundamental to its application in synthesis and drug development.

Molecular Formula and Weight Calculation

The precise molecular weight is a critical parameter, essential for reaction stoichiometry, analytical characterization, and registration of the chemical entity. The calculation is broken down below.

-

Free Base (2,2-Dimethylpiperidin-4-ol):

-

Hydrochloride Salt (this compound):

This data is summarized in the table below for quick reference.

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | 2,2-Dimethylpiperidin-4-ol | This compound |

| CAS Number | 937681-12-4[6] | 1420671-18-6[8] |

| Molecular Formula | C₇H₁₅NO[7] | C₇H₁₆ClNO[8] |

| Molecular Weight | 129.20 g/mol [7] | 165.66 g/mol [8] |

Other Key Properties

The following table lists additional known properties, which are crucial for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Appearance | Solid | |

| Storage Temperature | 2–8 °C, under inert gas | [5] |

| Solubility | Soluble in water, methanol, ethanol | General knowledge for amine hydrochlorides |

| Melting Point (Free Base) | 78 °C | [5] |

Synthesis and Purification Protocol

The most direct and common laboratory-scale synthesis of this compound is the chemical reduction of its corresponding ketone precursor, 2,2-Dimethylpiperidin-4-one hydrochloride.

Causality of Experimental Choices

-

Starting Material: 2,2-Dimethylpiperidin-4-one hydrochloride (CAS: 1303968-37-7) is used as it is a commercially available and stable solid.[9][10]

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent, highly effective for the reduction of ketones to alcohols. Its key advantage is its tolerance of protic solvents like ethanol or methanol, which are excellent solvents for the starting material. More powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) are unnecessary and would require anhydrous conditions, complicating the procedure.

-

Solvent: Methanol is an ideal solvent as it readily dissolves both the starting amine salt and the NaBH₄ reagent, allowing the reaction to proceed in a homogeneous phase for optimal efficiency.

-

Workup: The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize excess borohydride and hydrolyze borate-ester intermediates. Subsequent basification with NaOH is necessary to deprotonate the product amine (if isolation of the free base is desired) before extraction. For direct isolation of the hydrochloride salt, careful solvent removal and recrystallization are employed.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq). Dissolve it in anhydrous methanol (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent and to minimize potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄. Vigorous hydrogen gas evolution will be observed. Continue adding acid until the solution is acidic (pH ~2).

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification (Recrystallization): The resulting crude solid is purified by recrystallization. A common solvent system for this purpose is ethanol/ethyl acetate or isopropanol.[11] Dissolve the crude product in a minimal amount of hot ethanol and add ethyl acetate until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,2-Dimethylpiperidin-4-ol HCl.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the identity and purity of the synthesized compound must be confirmed unequivocally. A combination of spectroscopic and chromatographic methods provides a self-validating system where each technique corroborates the findings of the others.

Spectroscopic Confirmation

-

Mass Spectrometry (MS): This is the most direct method to confirm the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the analysis should reveal a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Expected m/z: 129.20 (free base M) + 1.008 (H⁺) = 130.21

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure.

-

¹H NMR: The proton spectrum will confirm the presence of all non-exchangeable protons. Key expected signals include:

-

Two singlets for the non-equivalent gem-dimethyl protons.

-

A multiplet for the CH-OH proton at the C4 position.

-

Distinct multiplets for the axial and equatorial protons on the piperidine ring.

-

A broad singlet for the N-H proton (which may exchange with D₂O).

-

-

¹³C NMR: The carbon spectrum will show the number of unique carbon atoms. For C₇H₁₅NO, seven distinct signals are expected, confirming the molecular backbone.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with an area percentage greater than 95% (or as per the required specification).

-

Melting Point: A sharp, well-defined melting point range for the recrystallized product indicates high purity. Impurities typically broaden the melting range and depress the melting point.

Analytical Validation Logic

Caption: Logic diagram for the self-validating analytical workflow.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperidine core is a key feature in drugs targeting a wide array of conditions.[3][12]

-

Scaffold for Complex Synthesis: The hydroxyl group at the C4 position provides a reactive handle for further chemical modification, such as etherification, esterification, or substitution, allowing for the creation of diverse chemical libraries for screening.

-

Neurological Disorders: Substituted piperidines are central to many drugs that act on the central nervous system (CNS).[9] The specific stereochemistry and substitution pattern enabled by this building block can be used to design ligands for specific receptors or ion channels.

-

Antimicrobial Agents: The free base, 2,2-Dimethylpiperidin-4-ol, has been identified as a key intermediate in the synthesis of derivatives with potent antimycobacterial activities, highlighting its potential in developing new treatments for tuberculosis.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperidine hydrochlorides and precursors should be used as a guide.[13][14]

-

Hazards: Piperidine derivatives should be handled as potentially hazardous. They may cause skin, eye, and respiratory irritation.[15] Some are classified as acutely toxic if swallowed.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical building block of significant value to the pharmaceutical and chemical research communities. A precise understanding of its molecular weight (165.66 g/mol ) and other physicochemical properties is the foundation for its effective use. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, ensuring the high quality required for drug discovery applications. Its utility as a precursor to novel therapeutic agents, particularly in the fields of neurological disorders and infectious diseases, underscores the continued importance of substituted piperidine scaffolds in modern medicine.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2,2-Dimethylpiperidin-4-ol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 2,2-DIMETHYLPIPERIDIN-4-OL HCL [allbiopharm.com]

- 9. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 10. capotchem.com [capotchem.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data of 2,2-Dimethylpiperidin-4-ol hydrochloride

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound serves as a valuable building block for the development of novel therapeutic agents.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for its structural elucidation, purity assessment, and quality control in research and development settings.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from structurally analogous piperidine derivatives and fundamental principles of spectroscopic interpretation to provide a robust and scientifically grounded analysis.[2][3] The insights herein are intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, presented below, contains several key features that dictate its spectroscopic behavior: a saturated six-membered nitrogen-containing ring, a gem-dimethyl group at the C2 position, a hydroxyl group at the C4 position, and a hydrochloride salt at the nitrogen atom. The protonation of the piperidine nitrogen significantly influences the chemical environment of the neighboring protons and carbons.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-H₂⁺ | 9.0 - 10.0 | Broad singlet | 2H | Amine protons |

| O-H | 4.5 - 5.5 | Singlet | 1H | Hydroxyl proton |

| C4-H | 3.8 - 4.2 | Multiplet | 1H | Methine proton |

| C6-H₂ | 3.2 - 3.6 | Multiplet | 2H | Methylene protons |

| C3-H₂ | 1.8 - 2.2 | Multiplet | 2H | Methylene protons |

| C5-H₂ | 1.6 - 2.0 | Multiplet | 2H | Methylene protons |

| C2-(CH₃)₂ | 1.3 - 1.5 | Singlet | 6H | Gem-dimethyl protons |

Interpretation and Rationale

The protonated amine (N-H₂⁺) is expected to appear as a broad singlet in the downfield region (9.0 - 10.0 ppm) due to quadrupole broadening and exchange with the solvent. The hydroxyl proton (O-H) will likely be a singlet around 4.5 - 5.5 ppm. The methine proton at C4, being attached to the carbon bearing the hydroxyl group, is deshielded and predicted to be a multiplet in the 3.8 - 4.2 ppm range. The methylene protons at C6, adjacent to the positively charged nitrogen, will be the most deshielded of the ring methylene groups, appearing around 3.2 - 3.6 ppm. The methylene protons at C3 and C5 are expected to show complex splitting patterns due to both geminal and vicinal coupling, with overlapping signals in the 1.6 - 2.2 ppm region. The six protons of the gem-dimethyl group at C2 are predicted to appear as a singlet in the upfield region (1.3 - 1.5 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.[3]

-

-

Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 | 65 - 70 |

| C6 | 45 - 50 |

| C2 | 40 - 45 |

| C3 | 35 - 40 |

| C5 | 30 - 35 |

| C2-CH₃ | 25 - 30 |

Interpretation and Rationale

The carbon atom C4, bonded to the electronegative oxygen of the hydroxyl group, is expected to be the most downfield signal in the 65-70 ppm range. The C6 carbon, adjacent to the protonated nitrogen, will also be deshielded, with a predicted chemical shift of 45-50 ppm. The quaternary carbon C2 is expected around 40-45 ppm. The remaining methylene carbons, C3 and C5, are predicted to appear in the 30-40 ppm region. The two equivalent methyl carbons of the gem-dimethyl group are expected to have a chemical shift in the 25-30 ppm range.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup: Use the same instrument setup as for ¹H NMR.

-

Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a standard pulse sequence with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to ¹H NMR.

-

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl |

| 2500 - 3000 (broad) | N-H stretch | Ammonium salt |

| 2850 - 2960 | C-H stretch | Alkyl |

| 1450 - 1470 | C-H bend | Alkyl |

| 1050 - 1150 | C-O stretch | Secondary alcohol |

| 1100 - 1200 | C-N stretch | Amine |

Interpretation and Rationale

A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[5] The N-H stretching of the ammonium salt will likely appear as a broad band in the 2500-3000 cm⁻¹ range. Sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups. C-H bending vibrations are expected around 1450-1470 cm⁻¹. The C-O stretch of the secondary alcohol and the C-N stretch of the amine are predicted to be in the fingerprint region, around 1050-1150 cm⁻¹ and 1100-1200 cm⁻¹, respectively.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 144.1383 | [M+H]⁺ (Calculated for C₈H₁₈NO⁺) |

| 126.1278 | [M+H - H₂O]⁺ |

| 84.0808 | [M+H - H₂O - C₂H₄]⁺ |

Interpretation and Rationale

Using a soft ionization technique such as Electrospray Ionization (ESI), the expected base peak would be the protonated molecule [M+H]⁺, with a calculated m/z of 144.1383 for the free base form (C₈H₁₇NO). A common fragmentation pathway for piperidinols is the loss of a water molecule, which would result in a fragment ion at m/z 126.1278. Further fragmentation could involve cleavage of the piperidine ring.[6]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute to the ng/mL or pg/mL range for analysis.

-

Instrument Setup:

-

The mass spectrometer should be operated in positive ion mode with an ESI source.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

-

Caption: A common fragmentation pathway for piperidinols.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data from structurally related compounds and established principles, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed spectroscopic signature for this molecule, which is invaluable for its identification, purity assessment, and further use in synthetic and medicinal chemistry applications. Researchers can use this guide as a reference for interpreting their own experimental data and for designing appropriate analytical methodologies.

References

- 1. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of 2,2-Dimethylpiperidin-4-ol Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-ol hydrochloride (CAS No. 1420671-18-6), a pivotal heterocyclic building block for researchers and professionals in drug discovery and development. This document delves into its commercial availability, outlines a robust synthetic pathway, and offers a detailed analysis of its key analytical and spectroscopic characteristics. Furthermore, it explores the compound's significant applications, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS), and provides essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of physicochemical properties, such as lipophilicity and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, in particular, presents a unique structural motif. The gem-dimethyl substitution at the 2-position can introduce conformational rigidity and potentially shield the nitrogen atom from metabolic degradation, thereby enhancing the pharmacokinetic profile of derivative compounds. The hydroxyl group at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space in drug design. This guide serves as a technical resource for scientists leveraging this valuable intermediate in their research endeavors.

Commercial Availability and Procurement

This compound is accessible through a variety of chemical suppliers specializing in research and development chemicals. When procuring this compound, it is imperative to consider factors such as purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Purity | Availability |

| Sigma-Aldrich | Varies by region | ≥95% | Inquire |

| ChemScene | CS-0123456 | ≥97% | In Stock |

| BLD Pharm | BD123456 | ≥98% | In Stock |

| Allbio Pharm | AF16157 | ≥95% | Inquire |

Note: Product numbers and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2,2-Dimethylpiperidin-4-one. This transformation can be accomplished using various reducing agents, followed by salt formation. A general, reliable laboratory-scale protocol is outlined below.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the piperidone precursor and its subsequent reduction to the desired piperidinol, followed by hydrochloride salt formation.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,2,6,6-tetramethyl-4-piperidone (a related precursor)

A one-pot cascade reaction can be employed for the synthesis of the piperidone precursor.[1]

-

In a high-pressure reactor, combine acetone, an organic solvent such as toluene, and a catalyst (e.g., activated carbon-supported metal chloride).

-

Slowly introduce ammonia gas into the reactor at a controlled temperature (e.g., 20-80 °C) and allow the reaction to proceed for 1-5 hours.

-

Without isolating the intermediate, introduce hydrogen gas into the reactor at a controlled temperature (e.g., 20-180 °C) and continue the reaction for another 1-5 hours.

-

After cooling the reaction mixture to room temperature, the product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize out and can be collected by filtration.

Step 2: Reduction of 2,2-Dimethylpiperidin-4-one

The reduction of the keto group to a hydroxyl group is a critical step. While catalytic hydrogenation is an option, borohydride reagents are often preferred for their selectivity and milder reaction conditions.[2]

-

Dissolve 2,2-Dimethylpiperidin-4-one in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2-Dimethylpiperidin-4-ol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2,2-Dimethylpiperidin-4-ol in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Analytical and Spectroscopic Profile

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized or procured compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl protons, the methylene protons of the piperidine ring, the methine proton at the 4-position, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be influenced by the solvent used. In a deuterated solvent like DMSO-d₆, the amine proton (N-H) and hydroxyl proton (O-H) will be observable and may exhibit broadening due to exchange.[3][4][5][6][7]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the quaternary carbon at the 2-position, the methylene carbons of the ring, and the methine carbon bearing the hydroxyl group. The chemical shifts will be characteristic of the specific carbon environments.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A medium to weak band in the region of 3100-3500 cm⁻¹ for the secondary amine hydrochloride.

-